3-Methoxyspiro[3.3]heptan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methoxyspiro[3.3]heptan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-10-7-5-6(9)8(7)3-2-4-8/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCYSDUSXBJUBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(=O)C12CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methoxyspiro 3.3 Heptan 1 One and Derivatives
Cyclization-Based Approaches to Spiro[3.3]heptanones
Cyclization reactions are a cornerstone in the synthesis of cyclic molecules, and they have been adapted for the construction of the spiro[3.3]heptanone core. These strategies involve the formation of one of the cyclobutane (B1203170) rings onto a pre-existing carbocycle.
[2+2] Cycloaddition Reactions in Spirocyclic Construction
A classical and well-established method for the synthesis of the spiro[3.3]heptanone framework is the [2+2] cycloaddition of a ketene (B1206846) or keteniminium species with methylenecyclobutane (B73084). nih.gov This approach directly furnishes the spiro[3.3]heptane skeleton in a single step.
Dichloroketene (B1203229), generated in situ from the dehydrochlorination of dichloroacetyl chloride, is a highly reactive ketene that readily participates in [2+2] cycloadditions with alkenes. The reaction with methylenecyclobutane provides a direct route to a dichlorinated spiro[3.3]heptanone derivative, which can then be further functionalized.
The preparative procedure typically involves the slow addition of a base, such as triethylamine, to a solution of dichloroacetyl chloride and methylenecyclobutane in an inert solvent. The high electrophilicity of the dichloroketene makes it a suitable partner for the electron-rich double bond of methylenecyclobutane.
Table 1: General Conditions for Dichloroketene Cycloaddition
| Parameter | Condition |
| Ketene Precursor | Dichloroacetyl chloride |
| Alkene | Methylenecyclobutane |
| Base | Triethylamine |
| Solvent | Aprotic (e.g., diethyl ether, pentane) |
| Temperature | 0 °C to room temperature |
This table represents typical conditions and may vary based on specific literature procedures.
While the [2+2] cycloaddition is a conceptually straightforward approach, its practical application, especially for the synthesis of substituted derivatives, is often hampered by several challenges. The yields of these reactions can be variable, and the purification of the resulting spirocyclic ketones can be complicated by the formation of side products and the inherent instability of some ketenes. nih.gov
Furthermore, the applicability of this method for producing chiral and specifically substituted analogs of spiro[3.3]heptan-1-one, such as the 3-methoxy derivative, has been noted to be particularly limited. nih.gov This limitation often necessitates the exploration of alternative synthetic strategies.
Double Substitution Reactions for Spiro[3.3]heptane Core Formation
An alternative to cycloaddition strategies involves the formation of the spiro[3.3]heptane core through double substitution reactions. This method relies on the coupling of precursors already containing the necessary carbon atoms for both rings.
In this approach, a di-electrophilic species is reacted with a di-nucleophilic species to form the two new carbon-carbon bonds required to close the second ring of the spirocycle. For the synthesis of the spiro[3.3]heptane core, this could involve the reaction of a 1,1-bis(electrophilic methyl)cyclobutane derivative with a malonate ester or a similar di-nucleophile.
A German patent describes a method where a spiro[3.3]heptan-2-one can be sequentially substituted at both sides of the spiro system, highlighting the utility of having two distinct reactive centers. google.com
The ability to introduce sensitive chemical groups in the final steps of the synthesis is another key advantage, as the core spirocyclic structure is already in place. google.com This allows for a wider variety of achievable products with greater control over the final structure.
Rearrangement-Driven Syntheses of Spiro[3.3]heptan-1-ones
The construction of the spiro[3.3]heptan-1-one skeleton is efficiently achieved through innovative rearrangement-driven syntheses. These methods are particularly powerful as they utilize the release of ring strain from carefully designed precursors to facilitate the formation of the target spirocycle. Two prominent strategies involve strain-relocating semipinacol rearrangements and carbene-mediated ring contraction and expansion rearrangements.
Strain-Relocating Semipinacol Rearrangements
A novel and expedient approach to spiro[3.3]heptan-1-ones has been developed utilizing a 'strain-relocating' semipinacol rearrangement. nih.govnih.gov This strategy is founded on the reaction between 1-sulfonylcyclopropanols, which serve as cyclopropanone (B1606653) equivalents, and highly strained 1-sulfonylbicyclo[1.1.0]butanes (BCBs). nih.govresearchgate.net The process is notable for its efficiency and stereospecificity, allowing for the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones. nih.govresearchgate.net
The key components for this synthesis are readily accessible 1-sulfonylcyclopropanols and 1-sulfonylbicyclo[1.1.0]butanes. nih.gov The synthesis begins with the nucleophilic addition of a lithiated 1-sulfonylbicyclo[1.1.0]butane to a 1-sulfonylcyclopropanol under basic conditions. nih.govnih.gov This reaction forms a crucial 1-bicyclobutylcyclopropanol intermediate. nih.govresearchgate.net The 1-sulfonylcyclopropanols can be prepared from cyclopropanone ethyl trimethylsilyl (B98337) ketal or from methyl phenyl sulfone and chiral epoxides for enantiopure versions. nih.gov Similarly, the 1-sulfonylbicyclo[1.1.0]butanes are efficiently synthesized in one pot from corresponding methyl sulfones or sulfonamides and epichlorohydrin. nih.gov
The scope of the reaction has been demonstrated with various substituted bicyclo[1.1.0]butanes, leading to a range of sulfonyl-substituted spiro[3.3]heptan-1-ones.
Table 1: Synthesis of Spiro[3.3]heptan-1-ones via Semipinacol Rearrangement
| Entry | Bicyclo[1.1.0]butane Derivative | Spiro[3.3]heptan-1-one Product | Yield |
|---|---|---|---|
| 1 | 1-(Phenylsulfonyl)bicyclo[1.1.0]butane | 6-(Phenylsulfonyl)spiro[3.3]heptan-1-one | >90% nih.gov |
| 2 | 1-(Mesitylsulfonyl)bicyclo[1.1.0]butane | 6-(Mesitylsulfonyl)spiro[3.3]heptan-1-one | High |
Yields are based on the rearrangement step of the corresponding 1-bicyclobutylcyclopropanol intermediate.
The transformation of the 1-bicyclobutylcyclopropanol intermediate into the final spiro[3.3]heptan-1-one product is triggered by an acid catalyst. nih.gov The crude intermediate readily undergoes the 'strain-relocating' semipinacol rearrangement in the presence of acids like methanesulfonic acid (MsOH) or a Lewis acid such as aluminum chloride (AlCl₃) at room temperature. nih.gov The entire sequence, from the initial addition to the final rearrangement, can be performed efficiently in a telescopic, one-pot manner. nih.gov
The proposed mechanism involves the initial protonation of the highly strained bicyclobutyl group. nih.govresearchgate.net This protonation facilitates the cleavage of the central bond of the bicyclo[1.1.0]butane moiety, leading to the formation of a cyclopropylcarbinyl cation. nih.govnih.gov A subsequent, highly specific nih.govCurrent time information in Le Flore County, US.-rearrangement (shift) of a carbon-carbon bond from the adjacent cyclopropanol (B106826) ring results in ring expansion to the cyclobutanone (B123998) and concomitant formation of the spiro[3.3]heptane core. nih.govresearchgate.net When starting with an optically active substituted cyclopropanone equivalent, this process proceeds with complete regio- and stereospecificity. nih.gov
Advanced and Catalytic Strategies for Substituted Spiro[3.3]heptanones
Modern synthetic chemistry offers several powerful methods for the efficient construction of the strained spiro[3.3]heptanone core. These strategies often leverage cycloadditions, specialized alkylating agents, and asymmetric catalysis to control reactivity and stereochemistry.
One of the most effective strategies for building the cyclobutanone ring is the [2+2] cycloaddition of an alkene with a ketene or a ketene equivalent. google.com Keteniminium salts, which are highly reactive intermediates, are particularly useful in these transformations. researchgate.net The general process involves the reaction of a tertiary amide with an activating agent like triflic anhydride, which generates a keteniminium salt in situ. This electrophilic species readily undergoes a [2+2] cycloaddition with an alkene to form a cyclobutaniminium salt. libretexts.org Subsequent hydrolysis of this intermediate yields the desired cyclobutanone. libretexts.org
This methodology provides a regioselective and often stereoselective route to highly substituted cyclobutanones. libretexts.org Lewis acid promotion can further enhance reactivity and selectivity compared to purely thermal conditions. google.comreddit.com For example, Lewis acid-promoted cycloadditions can lead to increased yields and, in some cases, a reversal of diastereoselectivity compared to the corresponding thermal reactions. reddit.com The versatility of this approach allows for the use of various alkenes and amides, making it a powerful tool for constructing diverse cyclobutanone-containing scaffolds, including spiro[3.3]heptanone precursors. organic-chemistry.org
Table 1: Representative Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions This table illustrates the scope and efficiency of Lewis acid-promoted cycloadditions in synthesizing cyclobutanone structures.
| Ketenophile (Alkene) | Ketene Source | Lewis Acid | Yield (%) | Diastereomeric Ratio (dr) |
| 1-Hexene | Phenylacetyl Chloride | InCl₃ | 84% | 13:1 |
| Cyclopentene | Phenylacetyl Chloride | InCl₃ | 90% | >20:1 |
| Styrene | Phenylacetyl Chloride | InCl₃ | 78% | 10:1 |
| Data derived from studies on Lewis acid-promoted ketene-alkene cycloadditions. reddit.com |
Classic carbon-carbon bond-forming strategies, such as double alkylation of a C1 synthon, provide a foundational approach to building spirocyclic systems. Reagents like p-toluenesulfonylmethyl isocyanide (TosMIC) and diethyl malonate are well-suited for this purpose due to the acidity of their α-hydrogens. libretexts.orglibretexts.org
The malonic ester synthesis is a well-established method for preparing carboxylic acids from alkyl halides. libretexts.org This chemistry can be adapted to form cyclic structures. For the construction of a spiro[3.3]heptane core, one could envision a strategy starting with a 1,1-disubstituted cyclobutane bearing two leaving groups (e.g., 1,1-bis(bromomethyl)cyclobutane). A double alkylation reaction with diethyl malonate, using a base such as sodium ethoxide, would form the second four-membered ring. orgsyn.orgharvard.edu Subsequent hydrolysis and decarboxylation of the resulting spirocyclic diester would yield a spiro[3.3]heptane derivative. Intramolecular versions of this reaction, starting with a dihaloalkane, are effective for creating three- to six-membered rings. libretexts.org
TosMIC is a highly versatile reagent in organic synthesis, capable of being dialkylated at its acidic α-carbon. libretexts.orgwikipedia.org This property allows it to serve as a connective C1 building block. libretexts.org A synthetic approach to a spiro[3.3]heptanone could involve the sequential alkylation of TosMIC with a cyclobutane-based di-electrophile. After the spiro core is assembled, hydrolysis of the isocyanide and further functional group manipulation would be required to reveal the ketone functionality.
The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric methods for synthesizing spirocycles. researchgate.net Chiral catalysts can effectively control the three-dimensional arrangement of atoms during the formation of the spirocyclic core, leading to optically active products. libretexts.orgnih.gov
A notable strategy involves the enantioselective [2+2] cycloaddition of alkenes with N-allenamides, catalyzed by a chiral N,N'-dioxide/Ni(OTf)₂ complex. libretexts.org This method provides access to a variety of optically active spirocyclobutyl oxindole (B195798) derivatives under mild conditions with high regio- and enantioselectivity. libretexts.org Another advanced approach utilizes cage-confined asymmetric photocatalysis, where a chiral photoreactor cage facilitates a cross [2+2] photocycloaddition to construct highly strained spirocyclobutanes with multiple chiral centers. nih.gov These catalytic processes represent powerful tools for accessing structurally diverse and enantioenriched spirocyclic compounds. libretexts.orgresearchgate.net
Nickel catalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. One such application is the asymmetric syn-hydrometalative 4-exo-trig cyclization of alkynones. wikipedia.org This reaction provides a route to valuable alkenyl cyclobutanols that contain a tetrasubstituted stereocenter. wikipedia.org
The process typically employs a nickel catalyst with a chiral ligand, such as a derivative of 1,1'-spirobiindane-7,7'-diol-phosphoramidite (SPINOL), to achieve high enantioselectivity. wikipedia.org The reaction is initiated by an active Ni-H species, and regioselectivity is controlled by carbonyl-directed hydrometalation. This methodology delivers a range of rigid, trifluoromethyl-containing spirocarbocyclic skeletons in good yields and with excellent enantiomeric ratios (up to 84% yield and 98.5:1.5 er). wikipedia.org The resulting enantioenriched cyclobutanols are versatile intermediates that can be transformed into more complex fused spirocycles. wikipedia.org
Asymmetric Catalysis in Spirocyclobutane Synthesis
Stereoselective Synthesis of 3-Methoxyspiro[3.3]heptan-1-one and Chiral Analogs
Creating a specific stereoisomer of a substituted spiro[3.3]heptanone requires precise control over the reaction sequence. Semipinacol rearrangements have proven to be a particularly effective strategy for achieving this control.
An expedient and highly stereospecific synthesis of substituted spiro[3.3]heptan-1-ones has been developed utilizing a strain-relocating semipinacol rearrangement. Current time information in Le Flore County, US. This novel approach allows for the formation of the highly strained spiro[3.3]heptan-1-one motif with excellent control over stereochemistry, leading to optically active products for the first time. Current time information in Le Flore County, US.
The key transformation involves the addition of a metallated 1-sulfonylbicyclo[1.1.0]butane to a cyclopropanone equivalent (such as a 1-sulfonylcyclopropanol). libretexts.orgCurrent time information in Le Flore County, US. This addition forms a 1-bicyclobutylcyclopropanol intermediate, which, in the presence of an acid like MsOH or AlCl₃, undergoes a rapid rearrangement at room temperature to afford the spiro[3.3]heptan-1-one. Current time information in Le Flore County, US.
Crucially, the process is fully regio- and stereospecific when starting from a substituted, optically active cyclopropanone equivalent. Current time information in Le Flore County, US. This specificity ensures that the stereochemical information from the starting material is transferred directly to the final product, enabling the synthesis of specific enantiomers of 3-substituted spiro[3.3]heptan-1-ones. libretexts.org The rearrangement is believed to proceed through a Current time information in Le Flore County, US.-rearrangement of a cyclopropylcarbinyl cation intermediate. Current time information in Le Flore County, US.
Table 2: Synthesis of Spiro[3.3]heptan-1-ones via Semipinacol Rearrangement This table summarizes the key steps and conditions for the stereospecific synthesis of the spiro[3.3]heptanone core.
| Step | Reagents & Conditions | Intermediate/Product | Key Feature |
| 1. Addition | Lithiated 1-sulfonylbicyclo[1.1.0]butane, 1-Sulfonylcyclopropanol, THF | 1-Bicyclobutylcyclopropanol | Formation of the precursor |
| 2. Rearrangement | MsOH or AlCl₃, Room Temperature | Substituted Spiro[3.3]heptan-1-one | Strain-relocating semipinacol rearrangement |
| This process is noted for its high regio- and stereospecificity, allowing the synthesis of optically active products. libretexts.orgCurrent time information in Le Flore County, US. |
Enzyme-Catalyzed Asymmetric Hydrolysis and Resolution
Enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically pure compounds, leveraging the high stereoselectivity of enzymes. researchgate.netnih.gov This method has been successfully applied to the synthesis of chiral spiro[3.3]heptane derivatives.
One notable example involves the pig liver esterase (PLE) catalyzed asymmetric hydrolysis of 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane. This reaction yields 2,6-bis(acetoxymethyl)-2,6-bis(hydroxymethyl)spiro[3.3]heptane with axial chirality and moderate optical purity in high chemical yield. rsc.org Similarly, racemic 2,6-disubstituted spiro[3.3]heptane derivatives have been resolved through enantioselective enzyme-catalyzed hydrolysis. rsc.org
While direct enzymatic resolution of this compound has not been extensively reported, the principle of enzymatic kinetic resolution of its precursors or derivatives holds promise. For instance, a racemic mixture of a suitable precursor alcohol could be subjected to enantioselective acylation catalyzed by a lipase, a widely used class of enzymes in organic synthesis known for their stability, broad substrate specificity, and high stereoselectivity. researchgate.net
Halohydrin dehalogenases (HHDHs) represent another class of enzymes with potential applications in the asymmetric synthesis of spirocyclic compounds. researchgate.net These enzymes have been utilized in the kinetic resolution of bulky spiro-epoxyoxindoles through enantioselective and regioselective azidolysis, yielding (R)-3-(azidomethyl)-3-hydroxyoxindoles with excellent enantiomeric excess. researchgate.net This strategy could potentially be adapted for the resolution of precursors to chiral spiro[3.3]heptan-1-ones.
Table 1: Examples of Enzyme-Catalyzed Reactions on Spiro[3.3]heptane Scaffolds
| Enzyme | Substrate | Product | Key Features |
| Pig Liver Esterase (PLE) | 2,2,6,6-Tetrakis(acetoxymethyl)spiro[3.3]heptane | 2,6-Bis(acetoxymethyl)-2,6-bis(hydroxymethyl)spiro[3.3]heptane | Asymmetric hydrolysis, axial chirality, moderate optical purity. rsc.org |
| Lipase (general) | Racemic spiro[3.3]heptane alcohol | Enantiomerically enriched alcohol and ester | Kinetic resolution via transesterification. researchgate.netnih.gov |
| Halohydrin Dehalogenase (HHDH) | Racemic spiro-epoxyoxindoles | Enantiomerically enriched azido-alcohols | Enantio- and regioselective azidolysis. researchgate.net |
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgnih.govresearchgate.net This strategy is a cornerstone of asymmetric synthesis and has been effectively employed in the preparation of enantiomerically pure spiro[3.3]heptane derivatives. numberanalytics.comnumberanalytics.comsigmaaldrich.com
A common approach involves the use of chiral auxiliaries derived from readily available natural products like amino acids or terpenes. nih.gov For instance, the Strecker reaction, a method for synthesizing α-amino acids, can be rendered asymmetric by using a chiral amine auxiliary. This has been applied to the synthesis of 2,6- and 1,6-functionalized spiro[3.3]heptanes using (R)-α-phenylglycinol as the chiral auxiliary. nih.gov More recently, Ellman's sulfinamide has been shown to be a beneficial chiral auxiliary for the synthesis of enantiopure 1,6-disubstituted spiro[3.3]heptanes, as the resulting adducts are more stable and easier to separate chromatographically. nih.gov
Oxazolidinones, popularized by Evans, are another class of powerful chiral auxiliaries used in a variety of asymmetric transformations, including aldol (B89426) reactions and alkylations. nih.gov Pseudoephedrine and pseudoephenamine are also effective chiral auxiliaries for asymmetric alkylation reactions, offering high diastereoselectivity, particularly in the formation of quaternary carbon centers. nih.gov
While specific applications of these auxiliaries for the direct synthesis of this compound are not widely documented, the general principles can be readily adapted. For example, a precursor to the spiro[3.3]heptanone could be functionalized using a chiral auxiliary to introduce the desired stereocenter before cyclization or further modification.
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Type of Reaction | Key Features |
| (R)-α-Phenylglycinol | Asymmetric Strecker reaction | Used for synthesis of chiral spiro[3.3]heptane amino acids. nih.gov |
| Ellman's Sulfinamide | Asymmetric Strecker reaction | Provides stable and easily separable adducts. nih.gov |
| Evans' Oxazolidinones | Asymmetric aldol reactions, alkylations | High stereocontrol in C-C bond formation. nih.gov |
| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylations | Excellent for creating quaternary stereocenters. nih.gov |
| Sulfur-based auxiliaries | Various asymmetric reactions | Offer superior qualities in many cases. scielo.org.mx |
Functionalization Strategies and Scalability
The utility of spiro[3.3]heptanes as building blocks is greatly enhanced by the ability to introduce a variety of functional groups onto the scaffold. Furthermore, the development of scalable synthetic routes is crucial for their application in drug discovery and materials science.
Introduction of Functional Groups for Building Block Utility
The spiro[3.3]heptane core can be functionalized at various positions to create a diverse range of building blocks. nih.govacs.org For instance, the ketone in spiro[3.3]heptan-1-one can be a handle for various transformations. nih.govnih.gov
A notable strategy involves the synthesis of mono- and bi-functional spiro[3.3]heptanes. For example, Wolff-Kishner reduction of a brominated spiro[3.3]heptanone can yield the corresponding bromide, which can then be converted to organoboron compounds or carboxylic acids. The Curtius reaction of a carboxylic acid derivative can lead to the corresponding aniline.
The synthesis of fluorinated spiro[3.3]heptane derivatives has also been explored, as the introduction of fluorine can significantly impact the biological activity of a molecule. enamine.netscispace.com The synthesis of 6,6-difluorospiro[3.3]heptane-derived building blocks has been achieved on a multigram scale. nih.govnih.gov These building blocks can be further functionalized through reactions such as the alkylation of diethyl malonate or ethyl cyanoacetate. nih.gov
Deoxofluorination of Carbonyl Groups in Spiro[3.3]heptanes
Deoxofluorination, the conversion of a carbonyl group to a gem-difluoromethylene group, is a valuable transformation in medicinal chemistry. This modification can enhance metabolic stability and modulate the electronic properties of a molecule. The deoxofluorination of the sterically hindered carbonyl group in spiro[3.3]heptan-1-ones has been reported. enamine.net This transformation can proceed through an intermediate carbocation.
The synthesis of 6,6-difluoro-spiro[3.3]heptane-2-carboxylic acid from methyl 6-oxospiro[3.3]heptane-2-carboxylate demonstrates a successful application of this strategy. chemicalbook.com This highlights the feasibility of introducing fluorine atoms at specific positions within the spiro[3.3]heptane scaffold.
Large-Scale Synthetic Considerations and Practical Challenges
The transition from laboratory-scale synthesis to large-scale production presents several challenges. For spiro[3.3]heptane derivatives, these can include the availability and cost of starting materials, the number of synthetic steps, and the safety of the reactions. nih.govresearchgate.netfigshare.com
Several research groups have focused on developing scalable synthetic routes to spirocyclic compounds. thieme-connect.comnih.gov For instance, a kilogram-scale asymmetric synthesis of a chiral spirocyclic isoxazolone has been developed, demonstrating the feasibility of producing these complex molecules on a large scale. thieme-connect.com This synthesis utilized a Trost asymmetric allylic alkylation and a Dieckmann cyclization as key steps. thieme-connect.com
The synthesis of spirocyclic pyrrolidines has also been scaled up to the 100-gram scale, with the development of novel approaches based on the Sakurai or Petasis reactions of cyclic ketones. nih.govresearchgate.netfigshare.com However, challenges remain, such as the potential explosion hazard associated with the in-house synthesis of certain reagents and the use of expensive and sensitive catalysts. nih.gov
For the synthesis of spiro[3.3]heptanes, practical approaches often involve the construction of the spirocyclic core through methods like double malonate alkylation or [2+2] cycloaddition reactions. nih.gov The choice of strategy depends on the desired substitution pattern. The development of divergent synthetic routes, where a common intermediate can be used to generate a library of compounds, is particularly valuable for medicinal chemistry applications. nih.gov
Reactivity and Reaction Mechanisms of 3 Methoxyspiro 3.3 Heptan 1 One and Spiro 3.3 Heptan 1 One Scaffolds
Reactivity of the Ketone Moiety
The carbonyl group in spiro[3.3]heptan-1-one and its derivatives is a key site for chemical modifications, enabling access to a variety of functionalized spirocyclic compounds.
Reduction Reactions of Spirocyclic Ketones
The reduction of the ketone in spiro[3.3]heptan-1-one and its substituted analogs provides access to the corresponding spirocyclic alcohols, which are valuable intermediates for further synthetic transformations.
The choice of reducing agent can influence the stereochemical outcome of the reduction, particularly in substituted spiro[3.3]heptan-1-ones. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. For instance, the reduction of a 3-acetoxy-4-methoxycholesta-3,5-diene with sodium borohydride in aqueous ethanol (B145695) yields the corresponding 3β-hydroxy-4-methoxycholest-4-ene as the sole isolable product, highlighting the influence of the methoxy (B1213986) group on the reaction's outcome. rsc.org While this is a different system, it suggests that the methoxy group in 3-methoxyspiro[3.3]heptan-1-one could influence the stereoselectivity of its reduction.
More sterically demanding reducing agents, such as L-Selectride, can offer alternative stereoselectivities, which is a critical consideration in the synthesis of specific stereoisomers of biologically active molecules. The diastereoselectivity of the reduction is often governed by the direction of hydride attack on the carbonyl carbon, which is influenced by the steric hindrance imposed by the spirocyclic framework and any substituents present.
| Substrate | Reducing Agent | Product | Key Findings | Reference |
| 3-Acetoxy-4-methoxycholesta-3,5-diene | Sodium Borohydride | 3β-Hydroxy-4-methoxycholest-4-ene | The methoxy group directs the protonation of the dienolate anion. | rsc.org |
Functionalization at Alpha-Positions to the Carbonyl
The α-carbon to the carbonyl group in spiro[3.3]heptan-1-ones is another key position for functionalization, allowing for the introduction of a wide range of substituents.
The introduction of an alkynyl group at the α-position of a ketone is a valuable transformation in organic synthesis. While direct α-alkynylation of spiro[3.3]heptan-1-one is not extensively reported, methods developed for other cyclic ketones, particularly strained systems like cyclobutanones, can provide insight into potential synthetic routes. organic-chemistry.orgnih.gov
One such approach involves the deacylative alkynylation of unstrained cyclic ketones under dual nickel/photoredox catalysis. nih.govnih.gov This method utilizes a pre-aromatic intermediate formed from the ketone and N′-methylpicolino-hydrazonamide, which then undergoes oxidative cleavage of the α-C─C bond to generate an alkyl radical that couples with an alkynyl bromide. nih.govnih.gov Another strategy for the alkynylation of tertiary cycloalkanols, which can be derived from the corresponding ketones, involves a radical C-C bond cleavage and subsequent coupling with an alkynyl hypervalent iodide reagent. organic-chemistry.org These methods highlight potential strategies for the α-alkynylation of the spiro[3.3]heptan-1-one scaffold.
The incorporation of a difluoromethyl group (CF₂H) into organic molecules is of significant interest in medicinal chemistry as it can modulate their physicochemical and biological properties. The difluoromethylation of ketones can be achieved through various methods.
A mechanochemical approach allows for the efficient synthesis of difluoromethyl enol ethers from ketones under solvent-free conditions. researchgate.net This method involves the in situ generation of difluorocarbene from a suitable precursor. researchgate.net Another strategy employs an organic Lewis base to promote the direct difluoromethylation of aldehydes and ketones with TMSCF₂H under mild conditions, yielding the corresponding difluoromethyl adducts. rsc.org While specific examples for spiro[3.3]heptan-1-one are not available, these general methods for ketone difluoromethylation are likely applicable to this spirocyclic system.
Transformations of Substituents on the Spiro[3.3]heptane Core
Functional groups attached to the spiro[3.3]heptane skeleton can be readily transformed into a variety of other functionalities, further expanding the chemical space accessible from this scaffold.
Derivatization of Carboxylic Acid Functions
Spiro[3.3]heptane carboxylic acids are versatile building blocks that can be converted into a range of derivatives, including esters and amides. The historical "Fecht's acid," spiro[3.3]heptane-2,6-dicarboxylic acid, is a well-known example of this class of compounds. wikipedia.org
Esterification of spiro[3.3]heptane carboxylic acids can be achieved under standard acidic conditions with an alcohol. For example, the esterification of spiro[3.3]heptane-2,6-dicarboxylic acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid yields the corresponding dimethyl ester. Lipase-catalyzed asymmetric esterification has also been employed for the synthesis of chiral spiro[3.3]heptane derivatives. rsc.org
Amide bond formation is another crucial transformation. Direct amidation of spiro[3.3]heptane carboxylic acids with amines can be accomplished using coupling reagents such as B(OCH₂CF₃)₃, which has been shown to be effective for a wide variety of carboxylic acids and amines, including the coupling of N-protected amino acids with low levels of racemization. nih.gov This method offers a convenient route to spiro[3.3]heptane-based amides.
| Reaction Type | Reagents and Conditions | Product | Reference |
| Esterification | Methanol, H₂SO₄ (cat.) | Dimethyl spiro[3.3]heptane-2,6-dicarboxylate | |
| Amide Coupling | Amine, B(OCH₂CF₃)₃ | Spiro[3.3]heptane amide | nih.gov |
| Asymmetric Esterification | Lipase, Isopropyl ether | Chiral bis(acetoxymethyl)spiro[3.3]heptane | rsc.org |
Conversions to Organoboron Compounds and Phenols
The transformation of spiro[3.3]heptanone scaffolds into organoboron compounds and phenols represents a significant synthetic advancement, enabling their use as bioisosteres of phenyl rings in drug discovery. chemrxiv.org A key strategy for this conversion involves the initial removal of the ketone functionality, followed by functional group manipulation.
For instance, the Wolff-Kishner reduction of a spiro[3.3]heptanone derivative has been employed to yield the corresponding spiro[3.3]heptane. chemrxiv.org This deoxygenated intermediate can then be subjected to lithiation using n-butyllithium, followed by quenching with an appropriate electrophile. Treatment with trimethyl borate, B(OMe)₃, leads to the formation of the corresponding boronic acid. chemrxiv.org Alternatively, the lithiated intermediate can be carboxylated using dry ice (CO₂) to produce a carboxylic acid.
Furthermore, the boronic acid derivative can serve as a precursor to the corresponding phenol. Oxidation of the organoboron compound, for example with hydrogen peroxide (H₂O₂), can furnish the desired phenolic spiro[3.3]heptane derivative. researchgate.net This sequence of reactions highlights the versatility of the spiro[3.3]heptanone core in accessing a range of functionalized analogs.
Table 1: Conversion of Spiro[3.3]heptanone Derivatives
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Ketone 24 | 1. Wolff-Kishner reduction; 2. nBuLi, B(OMe)₃ | Organoboron compound 45 | chemrxiv.org |
| Ketone 25 | 1. Wolff-Kishner reduction; 2. nBuLi, dry ice | Carboxylic acid 48 | chemrxiv.org |
| Boronic acid 50 | HO⁻ | Phenol 51 | researchgate.net |
Nucleophilic and Electrophilic Substitution Patterns
The carbonyl group in spiro[3.3]heptan-1-one is a primary site for nucleophilic attack. A variety of nucleophiles can add to the electrophilic carbonyl carbon, leading to the formation of alcohols or, with subsequent reactions, a diverse array of substituted spiro[3.3]heptanes. These reactions are fundamental to the elaboration of the spirocyclic scaffold.
Electrophilic substitution reactions are less common directly on the spiro[3.3]heptanone ring itself, but can occur on derivatives. For example, electrophilic attack on an enolate generated from the ketone is a key strategy for functionalization at the α-carbon. The formation of an enolate, through deprotonation adjacent to the carbonyl group, creates a nucleophilic center that can react with a range of electrophiles.
Mechanistic Studies of Spiro[3.3]heptan-1-one Reactions
Understanding the mechanisms of reactions involving spiro[3.3]heptan-1-ones is crucial for controlling reaction outcomes and designing new synthetic methodologies. The strained nature of the spiro[3.3]heptane framework often leads to unique and sometimes unexpected reaction pathways.
Single-Electron Transfer Mechanisms in Spirocyclic Formation
While not extensively documented specifically for the formation of spiro[3.3]heptan-1-one itself, single-electron transfer (SET) mechanisms are known to play a role in the formation of other cyclic and spirocyclic systems. SET processes involve the transfer of a single electron from a donor to an acceptor molecule, generating radical ion intermediates. These highly reactive species can then undergo a variety of subsequent reactions, including cyclization, to form new rings. It is plausible that certain synthetic routes to spiro[3.3]heptanones, particularly those involving radical intermediates, could proceed via SET pathways.
Role of Carbocation Intermediates in Rearrangements
Carbocation intermediates play a pivotal role in the rearrangement reactions of spiro[3.3]heptane systems. A notable example is the semipinacol rearrangement observed in a novel synthesis of spiro[3.3]heptan-1-ones. nih.govresearchgate.netnih.gov This reaction involves the acid-catalyzed rearrangement of a 1-bicyclobutylcyclopropanol intermediate. The proposed mechanism suggests that protonation of the bicyclobutyl moiety leads to the formation of a cyclopropylcarbinyl cation. nih.govresearchgate.netnih.gov This highly strained carbocation then undergoes a nih.govresearchgate.net-rearrangement, expanding the cyclopropane (B1198618) ring to form the more stable cyclobutane (B1203170) ring of the spiro[3.3]heptan-1-one product. nih.govresearchgate.netnih.gov This strain-relocating rearrangement is a powerful method for constructing the spiro[3.3]heptanone core.
Table 2: Key Mechanistic Steps in Spiro[3.3]heptan-1-one Synthesis via Semipinacol Rearrangement
| Step | Description | Intermediate/Transition State | Reference |
|---|---|---|---|
| 1 | Protonation of the bicyclobutyl moiety | Oxonium ion | nih.govresearchgate.netnih.gov |
| 2 | Formation of a cyclopropylcarbinyl cation | Carbocation | nih.govresearchgate.netnih.gov |
| 3 | nih.govresearchgate.net-Rearrangement (ring expansion) | Transition state leading to ring-expanded product | nih.govresearchgate.netnih.gov |
| 4 | Deprotonation | Final spiro[3.3]heptan-1-one product | nih.govresearchgate.netnih.gov |
Protonation-Deprotonation Sequences in Functionalization
Protonation and deprotonation are fundamental steps in many reactions that functionalize spiro[3.3]heptan-1-one. The acidity of the α-protons to the carbonyl group allows for the formation of enolates upon treatment with a suitable base. This deprotonation is the first step in a wide range of classical ketone functionalization reactions, including alkylations, aldol (B89426) reactions, and halogenations.
The initial protonation of the carbonyl oxygen is also a key step in acid-catalyzed reactions. For example, in the semipinacol rearrangement discussed previously, protonation of the hydroxyl group in the 1-bicyclobutylcyclopropanol intermediate is the initiating event that leads to the formation of the carbocation and subsequent rearrangement. nih.govresearchgate.netnih.gov These protonation-deprotonation sequences are therefore critical for both the synthesis of the spiro[3.3]heptanone scaffold and its subsequent chemical modification.
Structural Analysis and Theoretical Studies of Spiro 3.3 Heptan 1 One Systems
Experimental Structural Elucidation
The determination of the precise three-dimensional arrangement of atoms in spiro[3.3]heptane derivatives is crucial for understanding their chemical reactivity and biological activity. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary experimental techniques employed for this purpose.
For instance, the crystal structure of 2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptane has been determined, revealing key structural parameters of the spiro[3.3]heptane core. nih.gov The cyclobutane (B1203170) rings in this derivative are puckered, a characteristic feature of this system. nih.gov Similarly, X-ray analysis has been instrumental in confirming the absolute configuration of stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold. nih.gov In the development of spiro[3.3]heptane-based drug candidates, X-ray crystallography has been used to confirm the structures of synthesized analogs, such as those of the anticancer drug Sonidegib. chemrxiv.org Furthermore, studies on heterocyclic spiro[3.3]heptanes, such as azaspiro[3.3]heptanes, have utilized X-ray crystallography to elucidate conformational details. nih.govresearchgate.net
A notable feature confirmed by X-ray studies is the non-coplanar arrangement of the exit vectors from the spiro[3.3]heptane core, a direct consequence of its three-dimensional structure. nih.gov This is a key difference compared to the planar geometry of a benzene (B151609) ring, for which it often serves as a bioisostere.
Table 1: Selected Crystallographic Data for a Spiro[3.3]heptane Derivative
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref |
|---|
This table presents crystallographic data for a representative spiro[3.3]heptane derivative to illustrate the typical parameters for this class of compounds.
NMR spectroscopy is a powerful tool for determining the structure and stereochemistry of molecules in solution. For spiro[3.3]heptanone systems, which can exist as stereoisomers, two-dimensional (2D) NMR techniques are particularly valuable.
In the synthesis of spiro[3.3]heptane analogs of the drug Sonidegib, 2D NMR spectroscopy was employed to determine the stereoconfiguration of the cis and trans isomers of a key ketone intermediate. chemrxiv.org The spatial relationships between protons, revealed by techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), allow for the unambiguous assignment of relative stereochemistry.
While detailed NMR data for 3-Methoxyspiro[3.3]heptan-1-one is not provided in the reviewed literature, standard ¹H and ¹³C NMR spectra are available for the related Spiro[3.3]heptan-2-one, which serve as a foundational reference for the chemical shifts and coupling constants expected for the spiro[3.3]heptane skeleton. chemicalbook.com The presence of a methoxy (B1213986) group and a carbonyl group at positions 3 and 1, respectively, in this compound would be expected to significantly influence the chemical shifts of the neighboring protons and carbons, providing key diagnostic signals for structural confirmation.
Conformational Analysis and Strain Effects
The cyclobutane rings in spiro[3.3]heptane systems are not planar but are puckered to relieve some of the inherent angle and torsional strain. nih.gov The degree of puckering can be quantified by the dihedral angle within the four-membered ring.
In the X-ray structure of 2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptane, the two cyclobutane rings exhibit dihedral angles of 12.9(7)° and 21.2(5)°. nih.gov In a related dispiro[3.1.3.1]decane derivative, the end cyclobutane rings have dihedral angles of 18.9(5)° and -18.5(4)°, which are significantly smaller than the 29.0(3)° dihedral angle of the central cyclobutane ring. nih.gov This puckering is a fundamental characteristic of the spiro[3.3]heptane skeleton and influences the spatial disposition of substituents. nih.gov
Table 2: Puckering Dihedral Angles in Spiro[3.3]heptane and Related Systems
| Compound/Fragment | Dihedral Angle (°) | Reference |
|---|---|---|
| Ring 1 in 2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptane | 12.9(7) | nih.gov |
| Ring 2 in 2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptane | 21.2(5) | nih.gov |
| End rings in a dispiro[3.1.3.1]decane derivative | 18.9(5) and -18.5(4) | nih.gov |
The consequence of this arrangement is that the substituent vectors extending from the rings are also non-coplanar. nih.gov This is in stark contrast to the planar geometry and collinear or coplanar substituent vectors of aromatic rings like benzene. The non-coplanar nature of the exit vectors in spiro[3.3]heptane is a key aspect of its utility as a saturated bioisostere, as it allows for a different spatial presentation of functional groups to biological targets. chemrxiv.orgnih.gov The puckering of the rings in a dispiro[3.1.3.1]decane derivative gives the molecule a distinct "bow shape" when viewed perpendicular to the central ring, a direct result of the conformational constraints imposed by the spiro-junctions. nih.gov
Computational Chemistry in Spiro[3.3]heptanone Research
Computational chemistry has become an indispensable tool in understanding the structure, stability, and reactivity of complex molecules like spiro[3.3]heptanones. Theoretical calculations can provide insights that are difficult to obtain experimentally.
Density Functional Theory (DFT) calculations have been used to support proposed reaction mechanisms in the synthesis of spiro[3.3]heptanones. researchgate.net For example, computational studies helped to rationalize the observed regioselectivity in a synthesis involving an oxidative radical-polar crossover mechanism. researchgate.net
Furthermore, computational modeling is increasingly being used to guide the synthesis of complex molecules. mit.edu By predicting the reactivity of different substrates, computational approaches can help to streamline the development of synthetic routes to new compounds, including those with strained four-membered rings. mit.edu In the broader context of spiro-conjugated systems, theoretical studies have been employed to investigate their unique electronic properties, such as quantum interference effects, which can be influenced by the spiro-junction.
For this compound, computational methods could be used to:
Predict the preferred conformation of the molecule, including the puckering of the rings and the orientation of the methoxy group.
Calculate NMR chemical shifts and coupling constants to aid in the interpretation of experimental spectra.
Model its electronic properties, such as the molecular electrostatic potential surface, to understand its potential interactions with biological targets.
Investigate its stability and reactivity, providing insights for further synthetic modifications.
Assessment of Structures, Energies, and Strain Energies
Computational chemistry provides a powerful tool for assessing the structures, energies, and inherent strain of spiro[3.3]heptane systems. acs.org The spiro[3.3]heptane framework, characterized by two fused cyclobutane rings, possesses significant ring strain, which influences its chemical reactivity and conformational preferences.
A method for the direct computation of hydrocarbon strain energies using computational group equivalents has been developed, with parameters provided at several high levels of electronic structure theory. semanticscholar.org This approach allows for the calculation of strain energies for a wide variety of hydrocarbons, including highly strained molecules like those in the spiro[3.3]heptane class. semanticscholar.org The strain energy is determined by the difference between the actual energy of the molecule and a theoretical strain-free reference energy. semanticscholar.org
The synthesis of spiro[3.3]heptan-1-ones can be achieved through a strain-relocating semipinacol rearrangement. nih.govnih.gov This process involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes, leading to a 1-bicyclobutylcyclopropanol intermediate that rearranges to the spiro[3.3]heptan-1-one. nih.govnih.gov This method has been shown to be regio- and stereospecific, allowing for the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones. nih.govnih.gov
Table 1: Computed Properties of Spiro[3.3]heptan-1-one
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O | nih.gov |
| Molecular Weight | 110.15 g/mol | nih.gov |
| Exact Mass | 110.073164938 Da | nih.gov |
| XLogP3-AA | 0.9 | nih.gov |
| Topological Polar Surface Area | 17.1 Ų | nih.gov |
Transition State Analysis and Activation Energy Calculations
Understanding the transition states and activation energies of reactions involving spiro[3.3]heptane systems is crucial for predicting their reactivity and reaction mechanisms. Computational studies have been employed to investigate the rearrangements of carbenes derived from spiro[3.3]heptane precursors. acs.org For instance, the high-vacuum flash pyrolysis of the p-tosylhydrazone sodium salt of spiro[3.3]heptan-1-one generates spiro[3.3]hept-1-ylidene, a strained carbene that undergoes competing Current time information in Le Flore County, US.-sigmatropic rearrangements. acs.org
These rearrangements, involving either ring contraction or ring expansion, proceed through distinct transition states. acs.org Computational analysis of these transition states and their corresponding activation energies helps to explain the observed product selectivities. acs.org The calculations reveal that the dual-ringed carbene can adopt four different geometric conformations, which influences the selection of the transition state. acs.org
In the biosynthesis of spiroviolene, a spirocyclic diterpene, density functional theory (DFT) calculations have been instrumental in elucidating the complex reaction pathway. jst.go.jp These calculations have revealed a multi-step carbocation cascade, identifying key intermediates and transition states, and have helped to revise the proposed biosynthetic mechanism. jst.go.jp The rate-determining step was identified as a unique skeletal rearrangement with a calculated activation energy of 18.1 kcal mol⁻¹. jst.go.jp
Molecular Dynamics and Conformational Space Exploration
Molecular dynamics simulations and conformational analysis are essential for exploring the accessible conformations of spiro[3.3]heptane derivatives and understanding their dynamic behavior. The rigid nature of the spiro[3.3]heptane scaffold significantly restricts its conformational freedom. nih.gov
Computational studies on spiro[3.3]hept-1-ylidene have shown that the carbene can exist in four distinct conformations. acs.org Two of these conformers have significantly puckered cyclobutylidene units, similar to cyclobutylidene itself, while the other two are flatter. acs.org This conformational flexibility has a direct impact on the subsequent rearrangement pathways.
The conformational landscape of substituted spiro[3.3]heptanes, such as those with trifluoromethyl groups, has been investigated using X-ray diffraction and exit vector plot analysis. These studies revealed that the 6-(trifluoromethyl)spiro[3.3]heptane scaffold exhibits some conformational flexibility in the solid state, with two distinct conformer pairs being observed.
Theoretical Resolution of Experimental Discrepancies in Spirocyclic Systems
Theoretical calculations have proven invaluable in resolving discrepancies between experimental observations and proposed mechanisms in spirocyclic systems. In the study of spiro[3.3]hept-1-ylidene rearrangements, computational chemistry was used to explain the observed product ratios. acs.org The calculations accounted for the conversion of primary products to secondary ones and explained why ring-contraction prevails over ring-expansion. acs.org
Similarly, in the biosynthesis of spiroviolene, initial mechanistic proposals based on labeling experiments were revised based on DFT calculations. jst.go.jp The theoretical study proposed a revised pathway that bypassed the formation of unstable secondary carbocations, providing a more chemically plausible mechanism. jst.go.jp
Spatial Orientation of Exit Vectors
The spatial arrangement of substituents, or "exit vectors," on the spiro[3.3]heptane scaffold is a key determinant of its utility as a bioisostere and building block in medicinal chemistry.
Analysis of Non-Collinear Exit Vectors in Spiro[3.3]heptanes
Unlike many saturated ring systems used as benzene bioisosteres, which possess collinear exit vectors, the spiro[3.3]heptane core exhibits non-collinear exit vectors. nih.govchemrxiv.org This non-coplanar arrangement of substituents provides a unique three-dimensional architecture. nih.gov The development of strained spiro-heterocycles has often focused on motifs with at least one four-membered ring, which provides highly predictable exit vectors from well-defined spatial locations of the substituents. researchgate.net
The spiro[3.3]heptane motif has been identified as a key element for the activity of various pharmaceutical candidates. nih.gov Its ability to mimic mono-, meta-, and para-substituted phenyl rings, despite its non-collinear exit vectors, has been demonstrated.
Comparison with Cyclohexane (B81311) Scaffolds and Restricted Surrogacy
Structural analysis has revealed similarities between the spiro[3.3]heptane and cyclohexane scaffolds. researchgate.netacs.org Specifically, certain stereoisomers of 1,6-disubstituted spiro[3.3]heptanes can be considered as restricted surrogates of cis-1,4-disubstituted and trans-1,3-disubstituted cyclohexane derivatives. researchgate.netacs.org This "restricted surrogacy" makes the spiro[3.3]heptane scaffold a valuable tool for optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds in drug discovery. researchgate.netacs.org
Heterocyclic spiro[3.3]heptanes have also been proposed as alternatives to 1,3-heteroatom-substituted cyclohexanes, which can be unstable. researchgate.net The enhanced metabolic stability of the spirocyclic framework allows for the incorporation of this 1,3-substitution pattern in drug scaffolds via a structural surrogate. researchgate.net
Advanced Applications and Research Horizons of Spiro 3.3 Heptan 1 One Derivatives
Spiro[3.3]heptane as a Saturated Benzene (B151609) Bioisostere
The replacement of a phenyl ring with a saturated scaffold is a key strategy in medicinal chemistry to enhance molecular properties. The spiro[3.3]heptane core has emerged as a noteworthy saturated bioisostere of benzene, capable of mimicking its structural role in bioactive compounds. chemrxiv.orgenamine.netnih.gov
Mimicry of Substituted Phenyl Rings
A significant breakthrough in the application of spiro[3.3]heptanes is their demonstrated ability to mimic mono-, meta-, and para-substituted phenyl rings in established drug molecules. chemrxiv.orgchemrxiv.org This has been successfully showcased by incorporating the spiro[3.3]heptane core into the structures of the anticancer drugs Vorinostat (B1683920) and Sonidegib, as well as the local anesthetic Benzocaine. chemrxiv.org The resulting saturated analogs, devoid of the original phenyl group, have exhibited high biological activity, validating the spiro[3.3]heptane scaffold as a viable substitute. chemrxiv.orgnih.gov
The unique, non-collinear exit vectors of the spiro[3.3]heptane scaffold distinguish it from other benzene bioisosteres and allow it to effectively replicate the spatial arrangement of substituents on a phenyl ring. chemrxiv.orgnih.gov This mimicry is not merely structural; the spiro[3.3]heptane analogs of Sonidegib, for instance, demonstrated micromolar inhibition of the Hedgehog signaling pathway, indicating a functional replacement of the meta-substituted benzene ring. chemrxiv.org Similarly, the saturated analog of Benzocaine showed anesthetic activity comparable to the parent drug. chemrxiv.org
Comparative Analysis with Other Saturated Benzene Bioisosteres
The field of benzene bioisosteres includes several other saturated scaffolds, such as bicyclo[1.1.1]pentane (BCP), cubane (B1203433), and bicyclo[2.2.2]octane (BCO). chemrxiv.orgnih.gov A key distinction of spiro[3.3]heptane is its non-collinear arrangement of substituent vectors, in contrast to the collinear exit vectors of scaffolds like BCP and cubane when mimicking a para-substituted phenyl ring. chemrxiv.org This non-collinearity provides a different geometric profile, expanding the toolkit for medicinal chemists to fine-tune molecular shape and vectorality.
While scaffolds like cubane are considered ideal geometric mimics of benzene, the synthesis and functionalization of spiro[3.3]heptanes can be more straightforward. researchgate.netnih.gov However, the introduction of the spiro[3.3]heptane core must be carefully considered, as it can lead to reduced metabolic stability and lower aqueous solubility in some cases, highlighting that the choice of a bioisostere should be context-dependent and carefully evaluated for each specific application. nih.gov
Impact on Physicochemical Properties in Molecular Design
The substitution of a planar, aromatic phenyl ring with a three-dimensional, saturated spiro[3.3]heptane core significantly influences a molecule's physicochemical properties, which are critical for its drug-like characteristics. nih.govfrontiersin.org
One of the most notable impacts is on lipophilicity. Replacing a phenyl ring with a spiro[3.3]heptane moiety has been shown to decrease the calculated lipophilicity (clogP). For example, the spiro[3.3]heptane analogs of Sonidegib exhibited a lower clogP compared to the parent drug. chemrxiv.org This reduction in lipophilicity can be advantageous, as high lipophilicity is often associated with undesirable effects. nih.govnih.gov
However, the impact on metabolic stability can be variable. In the case of the Sonidegib analogs, the incorporation of the spiro[3.3]heptane core led to a reduction in metabolic stability in human liver microsomes. chemrxiv.org This underscores the complex interplay between molecular structure and metabolic pathways, necessitating empirical evaluation for each new compound.
The following table summarizes the comparative physicochemical properties of Sonidegib and its spiro[3.3]heptane analogs:
| Compound | clogP | logD | Metabolic Stability (CLint in μL min⁻¹ mg⁻¹) |
| Sonidegib | 6.8 | ≥ 3.5 | 18 |
| trans-spiro[3.3]heptane analog | 6.0 | ≥ 3.5 | 36 |
| cis-spiro[3.3]heptane analog | 6.0 | ≥ 3.5 | 156 |
Data sourced from ChemRxiv. chemrxiv.org
Spiro[3.3]heptane as a Saturated Heterocycle Bioisostere
Beyond mimicking benzene, the spiro[3.3]heptane framework can be modified to include heteroatoms, thereby serving as a bioisostere for saturated heterocycles. This application further broadens the utility of this scaffold in drug discovery.
Bioisosterism of Piperazine and Piperidine (B6355638)
Nitrogen-containing spiro[3.3]heptane derivatives have been successfully developed as bioisosteres for piperidine and have shown potential as replacements for piperazine. enamine.netenamine.netmedchemexpress.comresearchgate.netresearchgate.net Specifically, 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane have been investigated as piperidine mimics. enamine.netresearchgate.net The 1-azaspiro[3.3]heptane scaffold, for instance, was incorporated into the structure of the anesthetic drug bupivacaine (B1668057) in place of the piperidine ring, resulting in a new, patent-free analog with significant activity. medchemexpress.comresearchgate.net
These aza-spiro[3.3]heptanes offer a rigid framework that restricts the conformational flexibility inherent in piperidine, which can lead to improved target selectivity. researchgate.net Furthermore, theoretical studies suggest that scaffolds like 1-oxa-2,6-diazaspiro[3.3]heptane have the potential to act as bioisosteres for piperazine, a common motif in drug molecules. researchgate.net
The geometric parameters of these spirocyclic amines are crucial for their bioisosteric potential. The following table compares the geometric properties of 1-azaspiro[3.3]heptane with piperidine derivatives.
Data adapted from ResearchGate. researchgate.net
Development of Alternatives to Unstable Cycloalkane Analogs
The use of strained spirocyclic systems like spiro[3.3]heptane provides a robust and stable core structure. This inherent stability makes them attractive alternatives to potentially less stable or metabolically vulnerable cycloalkane analogs. The rigid nature of the spiro[3.3]heptane scaffold, a consequence of its fused cyclobutane (B1203170) rings, imparts a high degree of conformational constraint. nih.govnih.gov This rigidity can pre-organize the substituents in a well-defined spatial orientation, which can enhance binding affinity to a biological target and reduce the entropic penalty upon binding. The development of synthetic routes to access diverse 1,5- and 1,6-disubstituted spiro[3.3]heptane derivatives further enables the exploration of this scaffold as a stable and synthetically accessible alternative to other cyclic systems in drug design. nih.gov
Role as Building Blocks in Complex Organic Synthesis
The inherent strain and distinct geometry of spiro[3.3]heptan-1-ones make them powerful building blocks in the synthesis of complex organic molecules.
Spiro[3.3]heptan-1-one derivatives are instrumental in the development of molecules with well-defined three-dimensional shapes. The spirocyclic core, featuring two cyclobutane rings sharing a single carbon atom, enforces a rigid, non-planar conformation. researchgate.netchemrxiv.org This is a significant departure from the linear or planar structures that have traditionally dominated synthetic chemistry. The ability to build upon this rigid framework allows for the exploration of a much wider and more complex chemical space. researchgate.netchemrxiv.org
Recent synthetic advancements have provided more accessible routes to these strained spiro compounds. nih.govnih.govresearchgate.net For instance, a novel approach involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. This process leads to a "strain-relocating" semipinacol rearrangement, which efficiently produces substituted spiro[3.3]heptan-1-ones. nih.govnih.govresearchgate.net The reaction can be performed in a telescopic manner, and when starting with a substituted cyclopropanone (B1606653) equivalent, it yields optically active 3-substituted spiro[3.3]heptan-1-ones with high regio- and stereospecificity. nih.govnih.govresearchgate.net This level of control is crucial for constructing specific enantiomers of complex molecules, which is often a requirement for biological activity.
The replacement of traditional aromatic rings with saturated, rigid scaffolds like spiro[3.3]heptane is a growing trend in medicinal chemistry. nih.gov This strategy can lead to improved physicochemical properties, such as increased solubility and metabolic stability, while maintaining or even enhancing biological activity. The three-dimensional nature of the spiro[3.3]heptane core allows it to act as a bioisostere for phenyl rings, mimicking their ability to position substituents in specific spatial orientations. researchgate.netchemrxiv.orgresearchgate.net
The rigid spiro[3.3]heptane framework serves as an excellent scaffold for the precise spatial arrangement of functional groups in ligand design. researchgate.net The non-coplanar exit vectors of the spiro[3.3]heptane core provide a unique platform for orienting substituents in a way that can optimize interactions with biological targets like enzymes and receptors. researchgate.net
For example, the spiro[3.3]heptane motif has been successfully incorporated into analogues of the anticancer drug sonidegib, where it replaced a meta-substituted benzene ring. researchgate.net This substitution resulted in a patent-free analogue with nanomolar potency, reduced lipophilicity, and significantly improved water solubility. researchgate.netresearchgate.net Similarly, a spiro[3.3]heptane-containing analogue of the anticancer drug vorinostat demonstrated cytotoxic activity against human hepatocellular carcinoma cells. researchgate.net
The ability to synthesize a variety of functionalized spiro[3.3]heptanes, including those with methoxy (B1213986) groups, allows for a systematic exploration of how substituent placement affects binding affinity and biological activity. molport.com The synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones further enhances their utility in designing ligands that can selectively interact with chiral binding sites in proteins. nih.govnih.govresearchgate.net
Emerging Research Applications of Spiro[3.3]heptan-1-one Systems
The unique properties of spiro[3.3]heptan-1-one derivatives are leading to their exploration in novel and diverse research areas beyond traditional medicinal chemistry.
While direct research on 3-Methoxyspiro[3.3]heptan-1-one in liquid crystal mixtures is not extensively documented, the structural features of spiro[3.3]heptane derivatives suggest potential applications in this field. The development of new liquid crystal mixtures often involves the incorporation of molecules with specific shapes and polarities to achieve desired properties like high birefringence and low viscosity. mdpi.com
The rigid, non-planar structure of the spiro[3.3]heptane core could be leveraged to disrupt the packing of mesogenic molecules, potentially leading to the formation of novel liquid crystalline phases or modifying the properties of existing ones. The introduction of a polar methoxy group in this compound could influence the dielectric anisotropy of a liquid crystal mixture, a key parameter for display applications. mdpi.com Further research is needed to explore how the unique three-dimensional shape and polarity of such spiro compounds could be harnessed to create new liquid crystalline materials with tailored properties.
The well-defined and rigid geometry of spiro[3.3]heptane derivatives makes them attractive building blocks for supramolecular chemistry and materials science. researchgate.net These scaffolds can be used to construct larger, ordered assemblies with specific functionalities and predictable architectures. The ability to functionalize the spiro[3.3]heptane core at various positions allows for the creation of building blocks that can self-assemble into complex supramolecular structures through non-covalent interactions.
The use of rigid linkers is crucial in materials science for arranging functional units in a defined spatial manner. researchgate.net Spiro[3.3]heptanes can serve as non-linear linkers, providing a level of structural control that is difficult to achieve with more flexible molecules. This could be valuable in the design of porous materials, molecular cages, and other complex architectures with applications in catalysis, separation, and sensing.
The conformational rigidity of spiro[3.3]heptan-1-one derivatives makes them excellent tools for probing the three-dimensional structure and topology of biological receptors. By systematically varying the substitution pattern on the rigid spiro[3.3]heptane scaffold and evaluating the biological activity of the resulting compounds, researchers can gain insights into the shape and chemical nature of a receptor's binding pocket.
This "structure-activity relationship" (SAR) approach, facilitated by the fixed orientation of substituents on the spiro[3.3]heptane core, can provide a detailed map of the receptor's active site. This information is invaluable for the rational design of new, more potent, and selective ligands. The availability of optically active 3-substituted spiro[3.3]heptan-1-ones is particularly important in this context, as it allows for the probing of chiral recognition sites within biological receptors. nih.govnih.govresearchgate.net
Q & A
Q. Optimization Strategies :
Q. Case Study :
- Racemic Resolution : Separation of (±)-ketone intermediates via chiral HPLC or enzymatic resolution .
What spectroscopic and computational techniques are recommended for characterizing this compound?
Level: Basic
Methodological Answer:
Spectroscopic Methods :
Q. Computational Tools :
Q. Mechanistic Insights :
Q. Case Study :
- CCS Validation : Predicted vs. experimental CCS values (error <5%) ensure structural accuracy in mass spectrometry .
What strategies address contradictory data in spirocyclic compound characterization?
Level: Advanced
Methodological Answer:
Contradictions often arise in NMR assignments or biological activity. Resolution methods:
Crystallography : Single-crystal X-ray diffraction resolves ambiguities in spiro junction geometry .
Isotopic Labeling : ¹³C-labeled methoxy groups track metabolic stability discrepancies .
Reproducibility Checks : Independent synthesis replicates (e.g., PubChem data validation) ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
